Clopimozide
Description
Historical Context of Clopimozide Development
This compound, also known by the code R-29,764, was developed by Janssen Pharmaceutica. wikipedia.orgwikiwand.com Early research in the mid-1970s identified it as a highly potent and orally long-acting neuroleptic agent belonging to the diphenylbutylpiperidine series. wikipedia.orgmedkoo.com Despite its development, this compound was ultimately never marketed. wikipedia.orgwikiwand.com Its emergence during a period of active psychopharmacological discovery reflects the ongoing search for effective treatments for severe mental illnesses.
Pharmacological Classification within Antipsychotic Drug Classes
This compound is classified as a typical antipsychotic drug. wikipedia.orgwikiwand.comwiktionary.orgncats.ioresearchgate.netresearchgate.net It falls specifically under the chemical class of diphenylbutylpiperidines. wikipedia.orgwikiwand.comwiktionary.orgncats.ioresearchgate.netresearchgate.netgoogle.com Typical antipsychotics are generally understood to exert their primary effects through the antagonism of dopamine (B1211576) receptors in the brain. researchgate.netresearchgate.net this compound's mechanism of action involves the antagonism of dopamine D2 receptors, which is considered central to its antipsychotic properties. Beyond dopamine receptor interactions, research has also indicated that this compound inhibits calcium channels. ncats.ionih.govcapes.gov.brpnas.org Studies have shown that diphenylbutylpiperidines, including this compound, inhibit the binding of [3H]nitrendipine, a marker for calcium channel antagonist receptors. nih.govcapes.gov.brpnas.org
Significance and Scope of Academic Research on this compound
Academic research on this compound has focused on characterizing its pharmacological profile and exploring its potential therapeutic relevance. Early investigations assessed its therapeutical significance in the treatment of chronic psychotic patients. wikipedia.orgresearchgate.net The compound's potency and notably long duration of action were key features highlighted in these studies. wikipedia.orgwikiwand.commedkoo.comncats.io this compound is frequently discussed alongside other diphenylbutylpiperidine neuroleptics such as pimozide (B1677891), fluspirilene, and penfluridol (B1679229) in the scientific literature, particularly in the context of their shared structural features and pharmacological properties, including calcium channel antagonism. google.comnih.govpnas.org The scope of research has included examining its interactions with various receptors and ion channels to elucidate its full mechanism of action. ncats.ionih.govcapes.gov.brpnas.org Furthermore, this compound has been referenced in broader studies investigating benzimidazole (B57391) derivatives for their diverse pharmacological activities, including antipsychotic effects. benthamdirect.com More contemporary research methodologies, such as behavioral profiling in animal models like zebrafish, have also included this compound as a reference compound in the search for novel antipsychotic-like agents. nih.gov Although not commercially available, the study of this compound has contributed to the understanding of the pharmacological landscape of antipsychotic drugs and the potential roles of different molecular targets in neuropsychiatric conditions.
Key Pharmacological Data for this compound
| Property | Value | Source |
| PubChem CID | 65449 | wikipedia.orgwikidata.orgnih.govuni.luscitoys.com |
| Chemical Formula | C₂₈H₂₈ClF₂N₃O | wikipedia.orgwikidata.orgnih.govuni.lu |
| Molar Mass | ~496.00 g/mol or 495.1888965 Da | wikipedia.orgmedkoo.comnih.govuni.lu |
| CAS Number | 53179-12-7 | wikipedia.orgnih.govscitoys.com |
| Pharmacological Class | Typical Antipsychotic, Diphenylbutylpiperidine | wikipedia.orgwikiwand.comwiktionary.orgncats.ioresearchgate.netresearchgate.net |
| Primary Mechanism | Dopamine D2 Receptor Antagonist | researchgate.netresearchgate.net |
| Additional Mechanism | Calcium Channel Inhibition | ncats.ionih.govcapes.gov.brpnas.org |
Selected Research Findings on this compound
| Research Area | Key Finding | Source |
| Early Clinical Assessment | Demonstrated therapeutical significance in chronic psychotic patients. | wikipedia.orgresearchgate.net |
| Potency and Duration | Identified as highly potent and orally long-acting (at least one week with a single dose). | wikipedia.orgwikiwand.commedkoo.comncats.io |
| Calcium Channel Interaction | Inhibits [3H]nitrendipine binding with IC₅₀ values in the 13-30 nM range, indicating calcium channel antagonism. | nih.govcapes.gov.brpnas.org |
| Classification within Neuroleptics | Included in the diphenylbutylpiperidine class alongside pimozide, fluspirilene, and penfluridol. | google.comnih.govpnas.org |
| Structural Class Significance | Belongs to the benzimidazole class, known for various pharmacological activities including antipsychotic. | benthamdirect.com |
| Behavioral Profiling | Used as a reference compound in studies identifying antipsychotic-like compounds in zebrafish models. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
53179-12-7 |
|---|---|
Molecular Formula |
C28H28ClF2N3O |
Molecular Weight |
496.0 g/mol |
IUPAC Name |
3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-6-chloro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H28ClF2N3O/c29-21-7-12-27-26(18-21)32-28(35)34(27)24-13-16-33(17-14-24)15-1-2-25(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24-25H,1-2,13-17H2,(H,32,35) |
InChI Key |
JCZYXTVBWHAWLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Appearance |
Solid powder |
Other CAS No. |
53179-12-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Clopimozide; NSC 335305; NSC-335305; NSC335305; R 29764; R-29764; R29764; |
Origin of Product |
United States |
Mechanistic Investigations of Clopimozide Action
Dopaminergic Receptor Antagonism
Clopimozide functions as an antagonist at dopaminergic receptors, a mechanism considered central to the action of typical antipsychotic agents. This antagonism primarily involves the dopamine (B1211576) D2 receptor subtype. ontosight.ai By blocking dopamine binding to these receptors, this compound is thought to modulate dopaminergic neurotransmission, particularly in pathways associated with psychotic symptoms. ontosight.ai
Comparative Analysis of Dopamine Receptor Occupancy and Functional Antagonism
The functional consequence of this compound's binding to dopamine D2 receptors is antagonism, meaning it blocks the downstream signaling initiated by dopamine binding. This functional antagonism in dopaminergic pathways is considered the primary mechanism underlying the antipsychotic effects of typical neuroleptics like this compound. ontosight.aiencyclopedia.pub Receptor occupancy studies, often conducted using techniques like Positron Emission Tomography (PET) in clinical settings (though not specifically detailed for this compound in the provided results), assess the extent to which a drug binds to receptors in vivo. The degree of D2 receptor occupancy is generally correlated with clinical efficacy in reducing positive symptoms of psychosis. nih.gov Functional antagonism can also be assessed in vitro by measuring the inhibition of dopamine-stimulated adenylyl cyclase activity or other downstream signaling events mediated by D2 receptors.
Calcium Channel Modulation
Beyond its effects on dopaminergic receptors, this compound has also been shown to modulate calcium channels. This action is a notable characteristic shared by antipsychotic drugs of the diphenylbutylpiperidine class. pnas.orgresearchgate.netresearchgate.netnih.govresearchgate.net
Characterization of Calcium Channel Antagonism
This compound acts as a calcium channel antagonist. targetmol.com Research indicates that this antagonism involves interaction with sites associated with the verapamil/prenylamine class of calcium channel antagonists. pnas.orgresearchgate.netresearchgate.netnih.govresearchgate.net This suggests that this compound affects voltage-sensitive calcium channels, which play crucial roles in various physiological processes, including neurotransmitter release and muscle contraction. pnas.orggoogleapis.com
Inhibition of [3H]Nitrendipine Binding and Voltage-Sensitive Calcium Channels
Studies utilizing the radioligand [3H]nitrendipine, which binds to sites on voltage-sensitive calcium channels (specifically L-type calcium channels), have demonstrated that this compound inhibits this binding. pnas.orgresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov The inhibition of [3H]nitrendipine binding by diphenylbutylpiperidines, including this compound, occurs with IC50 values typically in the nanomolar range. pnas.orgresearchgate.netresearchgate.netnih.gov This finding provides direct evidence of this compound's interaction with voltage-sensitive calcium channels. The competitive nature of this inhibition, as suggested by the interaction with verapamil/prenylamine sites, indicates that this compound likely binds to a regulatory site on the calcium channel. pnas.org
The following table summarizes representative data on the inhibition of [3H]nitrendipine binding by this compound and related compounds:
| Compound | Inhibition of [3H]Nitrendipine Binding (IC50) |
| This compound | 13-30 nM pnas.orgresearchgate.netresearchgate.netnih.gov |
| Pimozide (B1677891) | 13-30 nM pnas.orgresearchgate.netresearchgate.netnih.gov |
| Fluspirilene | 13-30 nM pnas.orgresearchgate.netresearchgate.netnih.gov |
| Penfluridol (B1679229) | 13-30 nM pnas.orgresearchgate.netresearchgate.netnih.gov |
Functional Studies on Calcium-Dependent Physiological Processes
Functional studies have corroborated the calcium channel antagonistic activity of this compound and other diphenylbutylpiperidines by examining their effects on calcium-dependent physiological processes. A key finding is the inhibition of potassium-induced calcium-dependent contractions in smooth muscle preparations, such as the rat vas deferens. pnas.orgresearchgate.netresearchgate.netnih.govresearchgate.net These contractions are dependent on the influx of extracellular calcium through voltage-sensitive calcium channels. The ability of this compound to inhibit these contractions, typically at concentrations in the nanomolar to low micromolar range, further supports its role as a calcium channel blocker. pnas.orgresearchgate.netresearchgate.netnih.gov This functional antagonism of calcium channels is suggested to contribute to the unique clinical profile of diphenylbutylpiperidine antipsychotics, potentially influencing effects on negative symptoms of schizophrenia. pnas.orgresearchgate.netresearchgate.netnih.gov
The following table presents representative data on the inhibition of potassium-induced calcium-dependent contractions:
| Compound | Inhibition of Contractions (Concentration Range) |
| This compound | 40-350 nM pnas.orgresearchgate.netresearchgate.netnih.gov |
| Pimozide | 40-350 nM pnas.orgresearchgate.netresearchgate.netnih.gov |
| Fluspirilene | 40-350 nM pnas.orgresearchgate.netresearchgate.netnih.gov |
| Penfluridol | 40-350 nM pnas.orgresearchgate.netresearchgate.netnih.gov |
Exploration of Other Putative Molecular Targets
Beyond calcium channels, investigations have explored the interaction of this compound and related compounds with other molecular targets, including enzymes and various neurotransmitter systems.
Studies on derivatives of 5-chloro-1-(4-piperidyl)-2-benzimidazolinone, the core structure related to this compound, have explored their potential as inhibitors of phosphodiesterase and α-glucosidase enzymes. researchgate.net While these studies focus on novel analogs with variable substituents, they indicate that compounds structurally related to this compound can exhibit inhibitory activity against these enzymes. researchgate.net
Specifically, some analogs demonstrated α-glucosidase inhibitory activity superior to the standard acarbose, with IC50 values ranging from 101 to 441 µM. researchgate.net Other analogs showed phosphodiesterase-I enzyme inhibitory activity, with some exhibiting potency superior to the standard EDTA, having IC50 values between 89.6 and 361.19 µM. researchgate.net These findings suggest that the benzimidazolinone moiety, present in this compound, can be part of structures with enzyme inhibitory capabilities. ontosight.airesearchgate.net
This compound is recognized as a typical antipsychotic, and this class of drugs primarily exerts its effects through the antagonism of dopamine D2 receptors. ontosight.ai By blocking these receptors, this compound helps to mitigate excessive dopaminergic activity. ontosight.ai
The interaction between serotonergic and dopaminergic systems is considered relevant in the context of antipsychotic drug action, particularly for atypical antipsychotics. nih.govupc.edu The serotonin (B10506) system can modulate dopaminergic function. nih.gov While this compound is classified as a typical antipsychotic primarily known for dopamine D2 receptor antagonism, the broader class of diphenylbutylpiperidines and related antipsychotics can interact with other neurotransmitter systems. ontosight.airesearchgate.net For instance, pimozide, another diphenylbutylpiperidine, has been shown to block dopamine D1, D3, and D4 receptors, as well as serotonin 5-HT2A receptors. researchgate.net Some atypical antipsychotics also exhibit activity at serotonin 5-HT1A receptors. psu.edu
Research on related piperidine (B6355638) analogs has also explored binding affinities for receptors associated with pain modulation and neurotransmitter systems, including adrenergic α2A, dopamine D2L, and serotonin 5-HT2A receptors. mdpi.compreprints.org Although these studies may not directly evaluate this compound, they highlight the potential for compounds within this structural class to interact with a range of neurotransmitter receptors. mdpi.compreprints.org The complex interplay between dopamine and serotonin systems is an area of ongoing research in understanding the mechanisms of action of antipsychotic drugs. nih.govfrontiersin.org
Preclinical Pharmacodynamic Efficacy and Safety Profile
Behavioral Phenotyping in Animal Models Relevant to Psychosis
Animal models are crucial for studying behaviors relevant to psychosis and evaluating the potential efficacy of antipsychotic drugs scielo.brnih.gov. These models often assess a drug's ability to alter behaviors induced by pharmacological agents that mimic aspects of psychosis in humans scielo.brscielo.brresearchgate.net.
Assessment of Long-Acting Neuroleptic Properties
Clopimozide is noted for its extremely long duration of action in animals nih.gov. Studies have indicated that its effects can persist for an extended period after administration nih.gov. The peak effect of this compound in relevant procedures has been observed 24 hours after administration, and it remains very potent after 4 hours nih.gov. This suggests potential for long-acting effects, a characteristic shared by some other diphenylbutylpiperidine neuroleptics ivis.org.
Comparative Pharmacological Spectrum within the Diphenylbutylpiperidine Class
This compound is a member of the diphenylbutylpiperidine series of neuroleptics, which also includes compounds like pimozide (B1677891) and penfluridol (B1679229) nih.govwikipedia.org. The pharmacological profile of this compound in animals is described as resembling that of typical neuroleptic compounds nih.gov. Qualitatively, this compound is considered more closely related to haloperidol, pimozide, and penfluridol than to chlorpromazine (B137089) nih.gov. Diphenylbutylpiperidines, including this compound, have been shown to inhibit [³H]nitrendipine binding, indicating action as calcium channel antagonists, a property that differentiates them from some other classes of neuroleptics like phenothiazines and butyrophenones nih.gov. This class of compounds has also been suggested to have unique antischizophrenic actions potentially related to the blockade of voltage-operated calcium channels nih.gov.
Preclinical Safety Assessments in Animal Studies
Preclinical safety assessments in animal studies are conducted to identify and characterize potential toxic effects of a compound before clinical investigation who.int. These studies help determine a safety margin by comparing toxic doses to pharmacologically active doses nih.gov. This compound has been described as relatively atoxic despite its high potency and long duration of action nih.gov. The safety margin, calculated as the ratio between the acute LD50 value and the lowest ED50 value, was reported to be greater than or equal to 15,000 in rats and greater than 7,250 in dogs nih.gov. Preclinical toxicity studies in animals typically involve assessing various parameters, including body weight changes and potential organ system effects nih.govwho.int. While animal models are used for safety testing, the predictability of animal toxicity for human outcomes has limitations nih.govwellbeingintlstudiesrepository.org.
Here is a summary of some preclinical findings related to this compound:
| Animal Model/Assessment | Finding | Source |
| Pharmacological Profile (General) | Resembles typical neuroleptic compounds. | nih.gov |
| Onset of Action (Potency) | Very potent after 4 hours. | nih.gov |
| Peak Effect | Reaches peak effect 24 hours after administration. | nih.gov |
| Duration of Action | Extremely long duration of action. | nih.gov |
| Acute Toxicity (Rats) | Safety margin (LD50/ED50) ≥ 15,000. | nih.gov |
| Acute Toxicity (Dogs) | Safety margin (LD50/ED50) > 7,250. | nih.gov |
| Relationship to other Neuroleptics (Qualitative) | More closely related to haloperidol, pimozide, penfluridol than chlorpromazine. | nih.gov |
Exploration of Clopimozide S Therapeutic Modulatory Potential
Research into Antischizophrenic Efficacy in Early Clinical Investigations
Early clinical investigations explored the therapeutic significance of clopimozide in patients with chronic psychotic conditions nih.gov. As a typical antipsychotic, its pharmacological profile in animal models resembled that of established neuroleptic compounds nih.gov.
Impact on Positive Symptoms of Psychosis (e.g., Delusions, Hallucinations)
Typical antipsychotic drugs, including those of the diphenylbutylpiperidine class to which this compound belongs, are generally understood to exert their therapeutic effects primarily through the modulation of dopaminergic pathways, particularly the antagonism of dopamine (B1211576) D₂ receptors. This mechanism is associated with a reduction in the positive symptoms of schizophrenia, such as delusions and hallucinations wikipedia.org. Diphenylbutylpiperidines, including this compound, have been noted for their ability to alleviate positive symptoms that are responsive to typical neuroleptics wikipedia.org.
Analysis of Unique Effects on Negative Symptoms of Schizophrenia (e.g., Emotional Withdrawal, Social Behavior)
Beyond their impact on positive symptoms, diphenylbutylpiperidine neuroleptics, such as this compound, have been suggested to differ from other classes of neuroleptics in their potential to ameliorate negative symptoms of schizophrenia, including aspects like emotional withdrawal wikipedia.org. This proposed effect on negative symptoms has been theoretically linked to their activity as calcium channel antagonists wikipedia.org. However, the evidence regarding the efficacy of related compounds like pimozide (B1677891) on negative symptoms has been described as not strongly supported in some reviews, citing limitations in the quality of early studies wikipedia.org. Research into the treatment of negative symptoms in schizophrenia remains an active area, with various pharmacological strategies being explored, though a definitive role for compounds like this compound specifically for primary negative symptoms is not broadly established in recent reviews focusing on this area cenmed.comwikipedia.org.
Investigational Applications in Other Neurological and Psychiatric Conditions
The pharmacological properties of this compound and its structural characteristics have led to its consideration or exploration in contexts beyond its primary investigation as an antipsychotic.
Role in Pain Modulation Research (e.g., Analgesic Properties of Structural Analogs)
This compound has been identified as a structural analog in research exploring potential analgesic properties. In one study examining a series of piperidine (B6355638) analogs for their pain modulatory potential, derivatives incorporating the 6-chlorobenzimidazol-2-one moiety found in this compound were synthesized and evaluated. These compounds demonstrated weak to moderate inhibitory activity within the context of that research mims.com. The broader class of benzimidazole (B57391) analogs, which includes this compound as a D₂ receptor antagonist, has also been associated with analgesic properties through other compounds like clonitazene wikipedia.orgwikipedia.orgfishersci.cafishersci.ca, suggesting a potential link through structural relationships or shared pharmacological targets.
Theoretical Implications for Anxiety and Epilepsy based on Calcium Channel Antagonism
Diphenylbutylpiperidines, including this compound, are known to act as calcium channel antagonists, demonstrating inhibition of [³H]nitrendipine binding wikipedia.org. This mechanism has theoretical implications for conditions like anxiety and epilepsy, where calcium channels play a significant role in neuronal excitability and neurotransmitter release wikidoc.orgfishersci.canih.gov. Calcium channel blockers have been investigated for their potential therapeutic effects in anxiety disorders and epilepsy wikidoc.orgfishersci.caatamanchemicals.comnih.gov. While some calcium channel blockers have shown some promise in certain anxiety subtypes or experimental seizure models wikidoc.orgnih.gov, comprehensive evidence supporting their widespread use for these conditions is mixed atamanchemicals.com. The theoretical application of this compound in anxiety and epilepsy is primarily derived from its shared mechanism of calcium channel antagonism with these studied compounds, rather than extensive direct research on this compound itself for these indications.
Structure Activity Relationship Sar Studies and Analog Development
Significance of the Benzimidazolinone Moiety for Biological Activity
The benzimidazolinone moiety is a common structural feature found in various antipsychotic and antidepressant drugs. ontosight.ai In the context of Clopimozide, this bicyclic system is attached to the piperidine (B6355638) ring. medkoo.com While specific detailed SAR studies solely on the benzimidazolinone moiety of this compound are not extensively detailed in the provided search results, the presence of this core structure is noted as significant for its biological interactions. Benzimidazole (B57391) derivatives, in general, are recognized for their ability to interact with various physiologically important sites due to their unique structural characteristics and electron-rich environment. eurekaselect.com The 5-chloro substituent on the benzimidazolinone ring in this compound is also a specific modification that can influence reactivity and potential binding affinity. Analogs incorporating a 6-chlorobenzimidazol-2-one moiety at the 4-position of a piperidine have been explored in the development of other compounds, indicating the relevance of this structural element in related series. mdpi.compreprints.org
Detailed Analysis of the Diphenylbutylpiperidine Pharmacophore
This compound belongs to the diphenylbutylpiperidine class of neuroleptics, a series of potent and long-acting compounds exemplified by pimozide (B1677891). nih.gov This pharmacophore consists of a piperidine ring substituted at the 4-position with a butyl chain that terminates in two phenyl rings, each substituted with a fluorine atom in the para position in the case of this compound. wikipedia.orgmedkoo.com
The diphenylbutylpiperidine structure is strongly associated with the antagonism of dopamine (B1211576) D2 receptors, which is the primary mechanism for the antipsychotic effects of this class of drugs. ontosight.aichemicalbook.com Research on diphenylbutylpiperidine neuroleptics, including this compound, has shown their ability to inhibit [³H]nitrendipine binding, suggesting an interaction with calcium channels, specifically those related to the verapamil/prenylamine class of antagonists. researchgate.netresearchgate.net They also inhibit potassium-induced calcium-dependent contractions in animal models. researchgate.netresearchgate.net The diphenylbutylpiperidine structure is considered essential for strong binding to antibodies developed against pimozide, indicating its critical role in molecular recognition within this class of compounds. researchgate.net
Modifications within the diphenylbutylpiperidine framework have been explored in SAR studies of related series. For instance, replacing the fluorine atom with a trifluoromethyl group on the diphenyl part in certain diphenylbutylpiperidine derivatives has resulted in enhanced activity in other contexts, such as autophagy induction. researchgate.net The length and nature of the linker chain connecting the piperidine nitrogen to the diphenyl moiety are also crucial for optimal activity within diphenylbutylpiperidine analogs, as seen in studies exploring different linker lengths in related compound series. mdpi.compreprints.org
Rational Design and Synthesis of this compound Analogs for Modified Pharmacological Profiles
The rational design and synthesis of analogs aim to create compounds with improved potency, altered receptor selectivity, or modified pharmacokinetic properties. While specific detailed accounts of the rational design specifically for this compound analogs for modified pharmacological profiles are limited in the provided results, the synthesis of diphenylbutylpiperidine derivatives with various modifications has been reported. researchgate.nettheswissbay.ch
General synthetic strategies for creating diphenylbutylpiperidine analogs often involve the construction of the core piperidine structure and the subsequent attachment of the diphenylbutyl side chain and the benzimidazolinone (or a related heterocyclic) moiety. mdpi.compreprints.orgresearch-solution.com For example, synthesis of 4-aryl-1-aminoalkylpiperidine analogs can involve coupling reactions and alkylation steps. mdpi.compreprints.org The benzimidazolinone core itself can be synthesized through various methods, including catalytic cyclization, coupling, and oxidation reactions. eurekaselect.com
The exploration of different heterocyclic groups at the 4-position of the piperidine ring, as seen in the synthesis of analogs related to risperidone (B510) (which features a benzisoxazole) and this compound (which features a benzimidazolinone), demonstrates a strategy for modifying pharmacological profiles by changing the moiety attached to the piperidine. mdpi.compreprints.org These studies indicate that even closely related heterocyclic structures can lead to variations in inhibitory activity. mdpi.compreprints.org
Application of Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry and molecular modeling play increasingly important roles in SAR elucidation and rational drug design. While direct application specifically to this compound's SAR is not explicitly detailed in the search results, these methods are widely used in the study of drug-target interactions and the prediction of biological activity based on molecular structure. acs.orgupenn.edunih.govresearchgate.net
Computational approaches, such as molecular docking and quantitative structure-activity relationships (QSAR), can be used to predict the binding affinity of compounds to their targets and to identify structural features important for activity. upenn.edunih.gov Ligand-based methods can be employed when the 3D structure of the target is unknown, relying on the properties of known active compounds to build predictive models. upenn.edunih.gov Structure-based methods, conversely, utilize the 3D structure of the target protein to simulate interactions with potential ligands. upenn.edu
Advanced Methodological Approaches in Clopimozide Research
In Vitro Receptor Binding and Functional Assays
In vitro studies are fundamental in characterizing the direct interaction of clopimozide with its putative molecular targets. These assays provide quantitative data on binding affinity and functional modulation of receptor and ion channel activity in controlled environments.
Radioligand Binding Studies (e.g., [3H]Nilandipine, [3H]N-methylspiperone)
Radioligand binding assays are a cornerstone for determining the affinity of a compound for specific receptors or ion channels. This technique involves incubating tissue membranes or cells expressing the target with a radiolabeled ligand that selectively binds to the target, in the presence or absence of varying concentrations of the test compound, such as this compound. By measuring the displacement of the radioligand, the binding affinity of the test compound can be determined, often expressed as an inhibition constant (Ki) or IC50 value nih.govchelatec.com.
Studies involving diphenylbutylpiperidine neuroleptics, a class that includes this compound, have utilized radioligands to investigate interactions with calcium channels. For instance, this compound has been shown to inhibit the binding of [3H]fluspirilene to skeletal muscle T-tubule membranes, indicating an interaction with calcium channels pnas.org. Fluspirilene itself is known to bind to sites on L-type calcium channels google.comgoogleapis.com.
While specific detailed data for this compound binding to dopamine (B1211576) receptors using radioligands like [3H]N-methylspiperone was not extensively detailed in the search results, radioligand binding is a standard method for characterizing the affinity of antipsychotic compounds, including related diphenylbutylpiperidines and other dopamine receptor ligands, for various dopamine receptor subtypes (D1, D2, D3, D4, D5) d-nb.infoisciii.esuni-regensburg.de. These studies typically involve competition binding experiments using appropriate radioligands selective for different dopamine receptor subtypes in membrane preparations from cells expressing recombinant human receptors or native brain tissue uni-regensburg.desygnaturediscovery.com.
Cell-Based Functional Assays for Dopamine Receptor and Calcium Channel Activity
Beyond simple binding, cell-based functional assays are crucial for understanding how this compound modulates the activity of its targets in a cellular context. These assays measure the downstream effects of receptor or ion channel activation or inhibition.
For dopamine receptors, which are G protein-coupled receptors (GPCRs), functional assays can measure changes in intracellular signaling pathways. Depending on the receptor subtype (D1-like or D2-like), dopamine receptor activation can either stimulate or inhibit adenylyl cyclase activity, leading to changes in intracellular cAMP levels uni-regensburg.decreative-biolabs.com. Functional assays can quantify these changes, for example, by measuring cAMP concentration creative-biolabs.com.
Calcium channels are voltage-gated ion channels that regulate the influx of calcium ions into cells, a critical process for various cellular functions, including neurotransmitter release and electrical signaling google.com. Cell-based functional assays for calcium channels include electrophysiological techniques, such as patch-clamp recording, which directly measure ion flow through the channels google.comgoogleapis.com. These methods allow for the characterization of a compound's effect on channel current, voltage dependence, and kinetics pnas.orggoogle.comgoogleapis.com. High-throughput spectrophotometric assays using fluorescent dyes sensitive to intracellular calcium are also employed to examine the effects of compounds on depolarization-induced changes in intracellular calcium levels google.comgoogleapis.commdpi.com. These assays can determine the potency of a compound in inhibiting or activating calcium channel activity in living cells.
In Vivo Neuropharmacological Testing Paradigms
In vivo studies are essential for evaluating the effects of this compound within the complexity of a living organism, assessing its impact on behavior, neurochemistry, and target engagement in the brain.
Application of Animal Behavioral Models (e.g., Formalin Test, Spinal Nerve Ligation Model)
Animal behavioral models are widely used in neuropharmacology to assess the potential therapeutic effects of compounds on various neurological and psychiatric conditions. Given that this compound is a diphenylbutylpiperidine derivative, a class that includes antipsychotics and has been explored for analgesic properties, relevant behavioral models include those used to evaluate antipsychotic-like activity and pain modulation preprints.orgnih.govresearchgate.netpreprints.orggoogle.commdpi.comnih.govnih.govresearchgate.net.
Models like the Formalin Test and the Spinal Nerve Ligation (SNL) model are utilized to assess analgesic properties. The Formalin Test involves injecting formalin into an animal's paw, producing a biphasic pain response that allows for the evaluation of compounds targeting both acute and inflammatory/neuropathic pain mechanisms preprints.orgnih.govresearchgate.netpreprints.org. The SNL model is a widely used model for studying neuropathic pain, mimicking conditions caused by nerve injury preprints.orgnih.govresearchgate.netpreprints.org. Studies on novel multitarget analgesics, inspired by pharmacophores including those found in related compounds, have successfully employed these models to demonstrate dose-dependent analgesic effects preprints.orgnih.govresearchgate.netpreprints.orgmdpi.com.
For evaluating antipsychotic-like activity, models involving drug-induced hyperactivity, such as phencyclidine (PCP) or d-amphetamine (AMPH)-induced behaviors in rodents, are commonly used screening assays nih.govnih.gov. While these models are standard for assessing typical and atypical antipsychotics, their predictive validity and the nature of the drug-drug interaction need careful consideration nih.gov.
Neurochemical Analysis and Receptor Occupancy Studies in Brain Tissue
Neurochemical analysis in brain tissue provides insights into how a compound affects neurotransmitter systems. This can involve measuring the levels of neurotransmitters or their metabolites in different brain regions following compound administration mdpi.comd-nb.inforesearchgate.net. Changes in neurochemical profiles can be correlated with observed behavioral effects.
Receptor occupancy studies in brain tissue, often using ex vivo autoradiography or in vivo imaging techniques like PET, are crucial for determining the extent to which a compound engages its target receptors in the brain at specific doses and time points sygnaturediscovery.compsychogenics.commeliordiscovery.com. This is particularly important for centrally acting drugs like those affecting dopamine receptors or calcium channels in the central nervous system psychogenics.commeliordiscovery.com. Receptor occupancy measurements help establish pharmacokinetic/pharmacodynamic (PK/PD) relationships, linking drug exposure in the brain to target engagement and behavioral or neurochemical effects sygnaturediscovery.compsychogenics.commeliordiscovery.com. While specific receptor occupancy data for this compound was not found, these methods are routinely applied in the preclinical development of compounds targeting CNS receptors to understand their brain penetration and target engagement sygnaturediscovery.compsychogenics.commeliordiscovery.comnih.govfrontiersin.org.
Integration of Advanced Imaging and Electrophysiological Techniques in Preclinical Research
Advanced imaging and electrophysiological techniques offer powerful tools for visualizing and measuring the effects of compounds in real-time, either in isolated tissues or in living animals.
Electrophysiology, particularly patch-clamp techniques, allows for the detailed functional characterization of ion channels, including calcium channels, in isolated cells or tissue slices pnas.orggoogle.comgoogleapis.com. This provides information on how this compound might alter the electrical properties of neurons or other excitable cells by modulating ion flow through these channels pnas.orggoogle.comgoogleapis.comnih.gov.
Preclinical imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), enable non-invasive visualization and quantification of drug distribution, target binding (receptor occupancy), and functional changes in the living animal psychogenics.commeliordiscovery.commdpi.com. For compounds targeting specific receptors or transporters, PET or SPECT with appropriate radioligands can directly measure the extent and duration of target engagement in different brain regions psychogenics.commeliordiscovery.comnih.govfrontiersin.org. Bioluminescence imaging is another technique used in preclinical research for non-invasive, longitudinal monitoring of biological processes, although its direct application to this compound's primary targets (dopamine receptors and calcium channels) might be less direct compared to PET or electrophysiology innoserlaboratories.com. The integration of these imaging modalities with behavioral and neurochemical studies provides a more complete picture of a compound's in vivo pharmacology.
Clinical Research Trajectory and Translational Insights
Outcomes of Early Clinical Trials in Chronic Psychotic Patients
Early clinical investigations into clopimozide included both open-label and double-blind study designs to evaluate its effects in patients with chronic psychotic disorders.
Comparative Efficacy and Activity Profile from Open-Label Studies
Open-label studies suggested that this compound demonstrated efficacy that was comparable, if not superior, to other neuroleptics that patients had been receiving prior to the study. In these studies, patients treated with this compound reportedly sought more contact with those around them, exhibited reduced preoccupation with their delusions and hallucinations, and showed improved social adaptation.
Results and Discrepancies from Double-Blind Clinical Investigations
In contrast to the findings from open-label studies, data from double-blind investigations did not confirm the superiority observed in the open trials. The double-blind results indicated that this compound was less superior to placebo than anticipated based on the open-label findings.
Two primary hypotheses have been proposed to explain this discrepancy between the open-label and double-blind study results:
Differences in the investigational methodology employed between the study types.
Potential over-dosage of the drug in the double-blind study, with an average optimum daily dose of 13.95 mg.
A report concerning both an open and a double-blind study in 40 chronic psychotic patients described the activity profile and optimum daily dose of this compound.
Analysis of Clinical Development Decisions and Factors Influencing Non-Marketing
Despite showing promise in early open-label studies, this compound was never marketed. The discrepancy between the positive results in open-label trials and the less compelling outcomes in double-blind investigations likely played a significant role in the decision not to proceed with marketing. Clinical development involves a series of "Go/No Go" decisions based on accumulating data regarding efficacy, safety, and other factors. The failure to replicate the initial positive findings in more rigorous double-blind settings, coupled with potential issues such as dosage, could have led to a "No Go" decision for further development and marketing. The complexity and cost of advancing compounds through clinical trial phases necessitate robust evidence of efficacy, particularly in controlled studies.
Translational Implications for Antipsychotic Drug Development
The case of this compound offers insights for the translational pathway in antipsychotic drug development. The divergence in outcomes between open-label and double-blind studies highlights the critical importance of controlled, blinded investigations in accurately assessing the efficacy of novel compounds. Open-label studies, while useful for initial exploration and hypothesis generation, are susceptible to bias that can inflate observed effects.
The experience with this compound underscores the need for careful dose-finding in early clinical phases to identify a therapeutic window where efficacy is maximized and potential issues, such as those hypothesized with over-dosage, are minimized.
Broader Scientific Contributions and Future Research Directions
Clopimozide as a Research Tool in Neurobiology and Pharmacology
This compound, as a diphenylbutylpiperidine neuroleptic with calcium channel antagonist properties, serves as a valuable research tool in neurobiology and pharmacology. capes.gov.brnih.govpnas.org Its ability to block dopamine (B1211576) D2 receptors is well-established and crucial to its antipsychotic effects, allowing researchers to investigate the role of these receptors in various brain functions and psychiatric conditions. ontosight.ai Furthermore, its action as a calcium channel antagonist, particularly its inhibition of [3H]nitrendipine binding, links it to the study of voltage-operated calcium channels. capes.gov.brnih.govpnas.org This dual mechanism allows for the exploration of the interplay between dopaminergic and calcium signaling pathways in neuronal activity and dysfunction.
Studies have shown that diphenylbutylpiperidines, including this compound, inhibit potassium-induced calcium-dependent contractions in tissues like the rat vas deferens. capes.gov.brnih.govpnas.org This provides a pharmacological means to study the mechanisms of excitation-contraction coupling and neurotransmitter release mediated by calcium influx through voltage-gated channels. capes.gov.brnih.govpnas.org The differential effects of diphenylbutylpiperidines compared to other neuroleptics, such as phenothiazines and butyrophenones, in blocking calcium channels highlight their unique pharmacological profile, making them useful probes for dissecting specific calcium channel subtypes or mechanisms involved in neuronal processes. capes.gov.brnih.govpnas.org
The use of pharmacological agents like this compound as experimental instruments provides insights into the neurobiological causal structures of mental disorders. philarchive.org By observing the effects of these drugs on behavior and neuronal activity, researchers can make inferences about the underlying neurobiological pathways involved. philarchive.org This contributes to the formulation, testing, and revision of neurobiological theories, such as the dopamine hypothesis of schizophrenia. philarchive.org
Implications for Understanding the Role of Calcium Channels in Central Nervous System Disorders
The activity of this compound as a calcium channel antagonist has significant implications for understanding the role of calcium channels in CNS disorders. Voltage-gated calcium channels (VGCCs) are critical for numerous neuronal functions, including membrane excitability, neurotransmission, synaptic plasticity, and gene transcription. frontiersin.orgmdpi.com Dysfunction of these channels has been implicated in a range of neurological and psychiatric conditions. ucl.ac.uknih.govfrontiersin.orgmdpi.com
Research indicates that dysregulation of VGCCs is associated with neurological diseases such as migraine, multiple sclerosis, and Huntington's disease. frontiersin.org L-type calcium channels, specifically Cav1.2 and Cav1.3 subtypes, are particularly relevant in the brain and have been linked to neuropsychiatric disorders. ucl.ac.uknih.govmdpi.com Genome-wide association studies have identified polymorphisms in genes encoding VGCC subunits, such as CACNA1C (encoding Cav1.2), as risk factors for bipolar disorder, major depressive disorder, and schizophrenia. ucl.ac.ukmdpi.com
This compound's action on calcium channels, alongside its dopaminergic effects, suggests that modulating calcium influx may contribute to its therapeutic profile or provide insights into the pathophysiology of conditions where both systems are implicated. capes.gov.brnih.govpnas.org The observation that diphenylbutylpiperidines may have a role in relieving negative symptoms of schizophrenia, potentially linked to their calcium channel blockade, points towards a more complex neurobiological basis for these symptoms involving calcium signaling. capes.gov.brnih.govpnas.org
Further research utilizing this compound and other calcium channel modulators can help elucidate the specific roles of different calcium channel subtypes in the complex circuitry underlying CNS disorders and how their dysfunction contributes to symptom presentation.
Potential for Drug Repurposing or Development of Novel Therapeutics based on the this compound Scaffold
The this compound scaffold, a diphenylbutylpiperidine structure with both dopamine receptor antagonism and calcium channel antagonism, presents potential for drug repurposing or the development of novel therapeutics. ontosight.ainih.govtargetmol.comcapes.gov.brnih.govpnas.org Drug repurposing, the investigation of existing drugs for new therapeutic uses, offers a faster and potentially less costly path to drug development. impactfactor.org Given this compound's established pharmacological profile, exploring its utility in other conditions where both dopaminergic and calcium signaling are involved could be fruitful.
The diphenylbutylpiperidine class, in general, has shown diverse pharmacological activities beyond typical antipsychotic effects. For instance, pimozide (B1677891), another member of this class, has been investigated for applications in dermatology and oncology, suggesting the scaffold's versatility. researchgate.net The calcium channel antagonist activity of these compounds, including this compound, could be leveraged for conditions where excessive calcium influx is a contributing factor. capes.gov.brnih.govpnas.org
Developing novel therapeutics based on the this compound scaffold could involve designing analogs with enhanced selectivity for specific calcium channel subtypes or a modified balance between dopaminergic and calcium channel activity. mdpi.com This could lead to compounds with improved efficacy for particular CNS disorders or a reduced side effect profile. Scaffold architecture and medicinal chemistry techniques are valuable in designing such novel compounds. acs.orgmdpi.comacs.org
The potential for developing brain-selective calcium channel blockers is of particular interest for psychiatric indications, as existing calcium channel blockers often have significant cardiovascular effects due to their activity on channels in the cardiovascular system. ucl.ac.uknih.govmdpi.com Designing novel compounds based on scaffolds like this compound that preferentially target neuronal calcium channels could lead to more targeted and safer treatments for CNS disorders. ucl.ac.ukmdpi.com
Identified Gaps in Current Knowledge and Prospective Avenues for Academic Inquiry
Despite the research conducted on this compound and the diphenylbutylpiperidine class, several gaps in current knowledge exist, suggesting prospective avenues for academic inquiry.
Specific Calcium Channel Subtypes Targeted: While it is known that this compound acts as a calcium channel antagonist and inhibits [3H]nitrendipine binding (suggesting activity at L-type calcium channels), a comprehensive understanding of its affinity and selectivity for all voltage-gated calcium channel subtypes (L-, N-, P/Q-, R-, T-types) is still needed. targetmol.comcapes.gov.brnih.govpnas.org More detailed pharmacological profiling using a range of techniques could clarify its exact calcium channel targets.
Precise Mechanism of Calcium Channel Modulation: The exact mechanism by which this compound modulates calcium channels (e.g., state-dependent block) warrants further investigation. Understanding this could provide insights into its effects at a molecular level.
Contribution of Calcium Channel Blockade to Antipsychotic Effects: While the dopamine D2 receptor blockade is considered crucial for its antipsychotic action, the extent to which calcium channel antagonism contributes to the therapeutic effects, particularly on negative symptoms, requires further exploration. ontosight.aicapes.gov.brnih.govpnas.org Studies using selective antagonists for different targets in animal models of schizophrenia could help dissect these contributions.
Role in Specific CNS Disorders Beyond Psychosis: Given the broad involvement of calcium channels in various neurological and psychiatric conditions, the potential therapeutic utility of this compound or its analogs in disorders other than schizophrenia, where calcium channel dysfunction is implicated, is an open question. ucl.ac.uknih.govfrontiersin.orgmdpi.com This could include conditions like bipolar disorder, epilepsy, or certain neurodegenerative diseases.
Structure-Activity Relationship for Calcium Channel Activity: Detailed structure-activity relationship studies focusing specifically on the calcium channel antagonist activity of the this compound scaffold and its analogs could inform the rational design of more potent and selective calcium channel modulators.
These identified gaps highlight the need for continued academic inquiry utilizing advanced pharmacological, neurobiological, and genetic techniques to fully understand the multifaceted actions of this compound and the potential of its scaffold for future therapeutic development.
Q & A
Q. How should researchers document failed this compound experiments to prevent publication bias?
- Methodological Answer : Publish negative results in platforms like Zenodo or Figshare with detailed protocols (e.g., reaction conditions, assay parameters). Use RRID identifiers for reagents and cite Open Science Framework (OSF) preregistrations to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
